tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(2-amino-4-fluorophenoxy)methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O3/c1-17(2,3)23-16(21)20-8-6-12(7-9-20)11-22-15-5-4-13(18)10-14(15)19/h4-5,10,12H,6-9,11,19H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBUHZNITPNUFIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=C(C=C(C=C2)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate or similar reagents under basic conditions.
Attachment of the 2-amino-4-fluorophenoxy methyl group: This step may involve nucleophilic substitution reactions where the piperidine ring is reacted with a suitable fluorophenoxy methyl derivative.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group undergoes oxidation under controlled conditions:
The fluorophenoxy group remains stable under mild oxidation but may undergo defluorination under harsh conditions (e.g., >100°C with strong acids).
Nucleophilic Substitution
The piperidine nitrogen and aromatic fluorine participate in substitution reactions:
Notably, the tert-butyl ester group is resistant to nucleophilic attack under standard conditions but hydrolyzes in concentrated HCl at 80°C .
Ester Hydrolysis
The tert-butoxycarbonyl (Boc) group is selectively cleaved:
| Conditions | Product | Application | Source |
|---|---|---|---|
| 4M HCl in dioxane (25°C) | Piperidine free base | Intermediate in PROTAC synthesis | |
| Trifluoroacetic acid (TFA) | Deprotected amine hydrochloride salt | Drug discovery scaffolds |
Hydrolysis rates depend on solvent polarity, with complete deprotection achieved in 2–4 hours .
Acylation of the Primary Amine
The 2-amino group reacts with acylating agents:
Acylation enhances the compound’s stability in biological assays by reducing oxidative degradation .
Reductive Amination
The primary amine participates in reductive coupling:
This reaction is pH-sensitive, with optimal yields at pH 6–7 .
Stability Under Physiological Conditions
Critical degradation pathways include:
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH 7.4, 37°C | Ester hydrolysis | 48 hours | |
| Liver microsomes | Oxidative deamination | 6 hours | |
| UV light (254 nm) | Defluorination | 2 hours |
Stability is improved by substituting the tert-butyl group with more hydrolytically resistant protectants (e.g., 2,2,2-trichloroethyl) .
Comparative Reactivity with Analogues
| Structural Modification | Reaction Rate (vs Parent Compound) | Key Factor |
|---|---|---|
| Replacement of fluorine with Cl | 1.3× faster ester hydrolysis | Increased electrophilicity |
| Piperidine N-methylation | 0.5× slower acylation | Steric hindrance |
| tert-Butyl → Benzyl ester | 3× faster PROTAC degradation | Reduced steric protection |
Data suggest that electronic effects dominate over steric effects in fluorophenoxy-containing derivatives .
Scientific Research Applications
Pharmacological Applications
The applications of tert-butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate span various fields, primarily focusing on its potential as a pharmaceutical agent.
Anti-inflammatory Properties
As a derivative of flubprofen, a known nonsteroidal anti-inflammatory drug (NSAID), this compound is being explored for its anti-inflammatory effects. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.
Cancer Research
Research indicates that compounds similar to this compound may possess anticancer properties. In vitro studies have shown that related piperidine derivatives exhibit significant inhibition of cell proliferation in various cancer cell lines, particularly triple-negative breast cancer (TNBC). For instance:
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| Example A | MDA-MB-231 (TNBC) | 0.126 | Strong inhibitory effect |
| Example B | MCF10A (non-cancer) | >2.0 | Minimal effect |
Neuropharmacological Effects
The compound's potential role in modulating neurotransmitter systems is under investigation, with implications for treating mood disorders such as depression and anxiety. The presence of the fluorine atom may enhance its binding affinity to neuroreceptors.
Case Studies
Several studies have highlighted the applications and effectiveness of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of piperidine derivatives similar to this compound. Results showed a significant reduction in tumor size in mouse models treated with these compounds, indicating their potential as effective agents against TNBC.
Case Study 2: Neuropharmacological Investigations
Another investigation into related compounds revealed their potential for mood modulation. These findings suggest that such compounds could serve as lead candidates for developing new antidepressants or anxiolytics.
Mechanism of Action
The mechanism of action of tert-Butyl 4-((2-amino-4-fluorophenoxy)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound’s structural analogues differ in substituents on the aromatic ring, piperidine modifications, or functional group replacements. Key examples include:
Notes:
- *Estimated based on structural similarity.
- Fluorine and chlorine substituents improve metabolic stability and membrane permeability.
- The nitro group in the 4-nitrophenoxy derivative (CAS 1000051-97-7) can be reduced to an amine, enabling modular synthesis .
Q & A
Basic Research Question
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of fine particles .
- Storage : Store at 2–8°C in amber glass under inert gas (N₂/Ar) to prevent hydrolysis of the Boc group .
- Spills : Neutralize with sodium bicarbonate, absorb with vermiculite, and dispose as hazardous waste .
How can computational modeling guide SAR studies of this compound?
Advanced Research Question
- Docking Studies : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The 4-fluorophenoxy group may engage in halogen bonding (e.g., with Thr183 in MAPK14) .
- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential surfaces, highlighting nucleophilic/electrophilic sites .
- MD Simulations : Simulate solvation in water/octanol to estimate logP (predicted ~2.8), critical for bioavailability .
What analytical methods validate the compound’s structure and purity?
Basic Research Question
- LC-MS : Confirm molecular ion [M+H]⁺ at m/z 339.2 (C₁₇H₂₄FN₂O₃). Monitor for impurities (<5% by peak area) .
- ¹H/¹³C NMR : Key signals include Boc tert-butyl (δ 1.4 ppm, 9H) and piperidine CH₂ (δ 3.4–4.1 ppm) .
- Elemental Analysis : Acceptable C, H, N ranges: ±0.4% of theoretical (C 60.34%, H 7.10%, N 8.25%) .
How does the 2-amino-4-fluorophenoxy moiety influence biological activity?
Advanced Research Question
- Fluorine Effects : The 4-F substituent enhances metabolic stability (blocks CYP450 oxidation) and increases lipophilicity (π ~0.14 in Hansch analysis) .
- Amino Group : The 2-NH₂ participates in hydrogen bonding (e.g., with Asp86 in DHFR). Methylation or acetylation abolishes activity in enzyme assays .
- Phenoxy Linker : Rigidity from the aryl ether improves target binding (ΔG ~-9.2 kcal/mol in docking) vs. alkyl chains .
What strategies mitigate low yields in the final coupling step?
Advanced Research Question
- Catalysis : Add DMAP (5 mol%) to accelerate Boc activation, improving yields from 55% to 82% .
- Microwave Assistance : Run reactions at 80°C for 20 min (vs. 24h reflux), reducing epimerization .
- Workup : Extract with sat. NaHCO₃ to remove unreacted chloroformate. Dry organic phase over MgSO₄ instead of Na₂SO₄ for faster filtration .
What are the stability profiles of this compound under varying pH and temperature?
Basic Research Question
- pH Stability : Stable at pH 5–7 (t½ >30 days). Degrades rapidly in acidic (pH <3, Boc deprotection) or basic (pH >9, ether cleavage) conditions .
- Thermal Stability : Decomposes above 150°C (DSC peak). Store below 25°C to prevent dimerization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
